(R,R)-Astaxanthin

Description

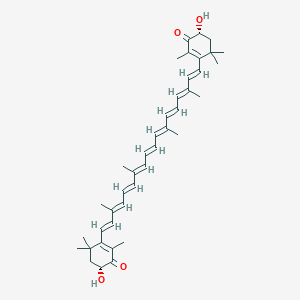

Structure

3D Structure

Properties

IUPAC Name |

(6R)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+/t35-,36-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZIGYBFDRPAKN-OXBRSLPGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)[C@@H](CC2(C)C)O)C)\C)\C)/C)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60760-95-4 | |

| Record name | Astaxanthin, (R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060760954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASTAXANTHIN, (R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L22ANN83S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Characterization and Isomerism of Astaxanthin

Fundamental Principles of Astaxanthin (B1665798) Stereoisomerism

The specific three-dimensional arrangement of atoms in the astaxanthin molecule gives rise to different stereoisomers and geometric isomers, each with distinct chemical and biological properties.

Astaxanthin's chemical structure, 3,3′-dihydroxy-β,β′-carotene-4,4′-dione, features two identical chiral centers at the C-3 and C-3′ positions of the terminal β-ionone rings. nih.govnih.gov A chiral center is a carbon atom attached to four different groups, allowing for different spatial arrangements. The orientation of the hydroxyl (-OH) group at each of these positions can be either 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left), based on the Cahn-Ingold-Prelog priority rules.

This results in three possible stereoisomers:

(3R,3′R)-Astaxanthin: Both hydroxyl groups have the R configuration.

(3S,3′S)-Astaxanthin: Both hydroxyl groups have the S configuration. This and the (3R,3'R) form are enantiomers, meaning they are non-superimposable mirror images of each other. researchgate.net

While all three stereoisomers are found in nature, their distribution varies significantly among different organisms. wikipedia.org Synthetic astaxanthin, derived from petrochemicals, typically consists of a racemic mixture of these isomers in an approximate 1:2:1 ratio of (3S,3'S) to (3R,3'S) to (3R,3'R). wikipedia.orgnih.gov

In addition to stereoisomerism at the chiral centers, astaxanthin's structure includes a central polyene chain with multiple conjugated double bonds. nih.gov This allows for the existence of geometric isomers, also known as cis/trans or E/Z isomers. The 'E' configuration (from the German entgegen, meaning opposite) signifies that the higher-priority substituents are on opposite sides of the double bond, which is equivalent to the trans configuration. The 'Z' configuration (from the German zusammen, meaning together) indicates they are on the same side, equivalent to cis.

The all-E-isomer (all-trans) is the most thermodynamically stable and is the predominant form found in nature. nih.govresearchgate.net However, exposure to factors such as light, heat, or certain solvents can cause the reversible isomerization of the all-E form into various Z-isomers, most commonly 9Z- and 13Z-astaxanthin. nih.govresearchgate.net The presence and ratio of these geometric isomers can influence the molecule's physical properties and biological availability. nih.govnih.gov

Natural Occurrence of (R,R)-Astaxanthin

The (3R,3'R) stereoisomer of astaxanthin is synthesized by specific organisms in nature and is a significant component in the food chain.

The primary microbial source of (3R,3′R)-astaxanthin is the basidiomycetous yeast Xanthophyllomyces dendrorhous, previously known as Phaffia rhodozyma. nih.govffhdj.comuc.pt This yeast naturally synthesizes astaxanthin with exclusively the 3R,3'R configuration. nih.govvitasourcebio.com

In the marine environment, (3R,3'R)-astaxanthin is notably found in Antarctic krill (Euphausia superba), where it is the primary stereoisomer present, mainly in an esterified form. nih.gov Krill and other crustaceans accumulate astaxanthin through their diet, which often includes algae and other microorganisms. This astaxanthin is then passed up the food chain to fish like salmon and marine animals.

The stereoisomeric composition of astaxanthin is a key indicator of its origin. While some organisms produce a single isomer, others accumulate a mixture. This distribution highlights the stereospecificity of the biosynthetic pathways in different species.

For instance, the green microalga Haematococcus pluvialis, a major commercial source of natural astaxanthin, almost exclusively synthesizes the (3S,3'S)-isomer. nih.govnih.govffhdj.com Conversely, the yeast X. dendrorhous produces only the (3R,3'R)-isomer. nih.gov Wild Atlantic salmon primarily contain the (3S,3'S) form, which they accumulate from their diet. nih.govnih.gov Synthetic astaxanthin is always a mixture of all three stereoisomers. nih.gov

| Source | (3R,3'R)-Isomer (%) | (3R,3'S)-Isomer (meso) (%) | (3S,3'S)-Isomer (%) |

|---|---|---|---|

| Xanthophyllomyces dendrorhous (Yeast) | ~100 | 0 | 0 |

| Antarctic Krill (Euphausia superba) | Primary Isomer | Varies | Varies |

| Haematococcus pluvialis (Microalga) | 0 | 0 | ~100 |

| Wild Atlantic Salmon | Minor Component | Varies | Primary Isomer |

| Synthetic Astaxanthin | ~25 | ~50 | ~25 |

Stereospecificity in Astaxanthin Bioactivity at the Molecular Level

The specific stereochemistry of astaxanthin plays a crucial role in its biological activity. The orientation of the hydroxyl groups on the terminal rings influences how the molecule interacts with cellular structures, particularly cell membranes. nih.gov Astaxanthin's unique polar-nonpolar-polar structure allows it to span the lipid bilayer of cell membranes, with the polar ends situated at the membrane-water interfaces and the nonpolar polyene chain within the hydrophobic core. nih.govresearchgate.netresearchgate.net This positioning is key to its ability to quench reactive oxygen species (ROS) and protect against lipid peroxidation. nih.govresearchgate.net

Different stereoisomers can exhibit varying degrees of bioactivity. For example, some research suggests that the 3S,3'S stereoisomer has higher bioactivity compared to other forms. researchgate.net Furthermore, the geometric E/Z configuration also impacts bioactivity. Studies have indicated that Z-isomers may possess greater antioxidant activity and higher bioavailability than the more common all-E isomer. nih.govnih.gov The 13Z-isomer, in particular, has been shown to accumulate selectively in human plasma, suggesting a potential for enhanced biological efficacy. nih.govacs.org This stereospecificity underscores the importance of considering the isomeric composition of astaxanthin when evaluating its physiological effects.

Biosynthesis Pathways of R,r Astaxanthin

Precursor Metabolic Pathways for Isoprenoid Synthesis

All isoprenoids, including astaxanthin (B1665798), are derived from the five-carbon precursor, Isopentenyl Pyrophosphate (IPP), and its isomer, Dimethylallyl Pyrophosphate (DMAPP). oup.comresearchgate.net Organisms utilize two primary pathways to synthesize these fundamental units: the Mevalonate (B85504) (MEV) pathway and the Non-Mevalonate (MEP/DOXP) pathway.

The Mevalonate (MEV) pathway is a crucial metabolic route for IPP synthesis in eukaryotes, including the yeast Xanthophyllomyces dendrorhous. oup.comwikipedia.org This pathway begins with Acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP. oup.comwikipedia.org

The Non-Mevalonate pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate/1-deoxy-D-xylulose 5-phosphate (MEP/DOXP) pathway, is the primary route for IPP synthesis in most bacteria, cyanobacteria, and the plastids of algae and plants. mdpi.comnih.govmdpi.com This pathway starts from glyceraldehyde-3-phosphate (G3P) and pyruvate. mdpi.com

In photosynthetic organisms like the green alga Haematococcus pluvialis and cyanobacteria, the MEP pathway located in the chloroplasts supplies the IPP precursors for astaxanthin biosynthesis. mdpi.comnih.gov Research on the cyanobacterium Synechococcus sp. PCC 7002 engineered for astaxanthin production revealed that the introduction of astaxanthin biosynthetic genes led to an enhancement of the MEP pathway. nih.govacs.org Similarly, in the alga Chromochloris zofingiensis, experiments using pathway-specific inhibitors demonstrated that the precursors for astaxanthin are derived from the MEP pathway. nih.govnih.gov

| Pathway | Starting Materials | Key Intermediates | Final Product | Typical Organisms |

|---|---|---|---|---|

| Mevalonate (MEV) Pathway | Acetyl-CoA | HMG-CoA, Mevalonate | Isopentenyl Pyrophosphate (IPP) | Eukaryotes (e.g., Xanthophyllomyces dendrorhous), Archaea, some Bacteria oup.comwikipedia.org |

| Non-Mevalonate (MEP/DOXP) Pathway | Glyceraldehyde-3-phosphate (G3P), Pyruvate | DOXP, MEP | Isopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP) | Bacteria, Algae, Plant Plastids mdpi.comnih.govmdpi.com |

Enzymatic Steps in Astaxanthin Biosynthesis Leading to (R,R)-Configuration

Once IPP and DMAPP are synthesized, they are sequentially condensed to form the C20 molecule Geranylgeranyl Pyrophosphate (GGPP), the direct precursor for all carotenoids. oup.comnih.gov The subsequent steps involve desaturation, cyclization, and specific oxygenation reactions to form astaxanthin.

The first committed step in carotenoid biosynthesis is the head-to-head condensation of two GGPP molecules to form the colorless C40 carotenoid, phytoene (B131915). nih.govnih.govint-res.com This reaction is catalyzed by the enzyme Phytoene Synthase (PSY). nih.govint-res.com In fungi like X. dendrorhous, this enzyme is often bifunctional, also possessing lycopene (B16060) cyclase activity, and is encoded by the crtYB gene. oup.comnih.govnih.gov

Following its synthesis, phytoene undergoes a series of four desaturation reactions to introduce conjugated double bonds, which form the chromophore responsible for the carotenoid's color. oup.com These steps convert phytoene into the red-colored lycopene. nih.govaocs.org In bacteria and fungi, a single enzyme, Phytoene Desaturase (encoded by the crtI gene), catalyzes all four desaturation steps. oup.comoup.comnih.gov In contrast, plants and algae typically require multiple enzymes for this conversion. aocs.orgnih.gov

The linear lycopene molecule is the substrate for cyclization reactions that form the characteristic β-ionone rings found in astaxanthin's precursor, β-carotene. nih.gov The enzyme Lycopene β-cyclase (LCY) catalyzes the formation of a β-ring at each end of the lycopene molecule in a two-step reaction, yielding β-carotene. aocs.org In X. dendrorhous, the bifunctional CrtYB enzyme is responsible for both phytoene synthesis and the cyclization of lycopene to β-carotene. oup.comnih.gov Inhibition of this cyclization step, for example by compounds like nicotine, leads to the accumulation of lycopene. capes.gov.br

The final and most critical steps in the synthesis of (R,R)-astaxanthin involve the conversion of β-carotene through the addition of hydroxyl (-OH) and keto (=O) groups at the 3, 3' and 4, 4' positions of its β-ionone rings, respectively. nih.govnih.gov This conversion is carried out by two key enzymatic activities: a β-carotene hydroxylase and a β-carotene ketolase. nih.govnih.gov

In the yeast Xanthophyllomyces dendrorhous, which produces the (3R,3'R) stereoisomer, these final conversion steps are catalyzed by a unique enzyme known as astaxanthin synthase (CrtS). nih.govnih.govnih.gov This enzyme is a cytochrome P450 monooxygenase that exhibits both hydroxylase and ketolase activities. nih.govnih.gov It works in conjunction with a cytochrome P450 reductase (CrtR). nih.gov The CrtS enzyme specifically introduces hydroxyl groups at the C-3 and C-3' positions and keto groups at the C-4 and C-4' positions of the β-carotene rings, leading to the formation of (3R,3'R)-astaxanthin. oup.comnih.gov The reaction proceeds through several intermediates, including echinenone (B51690), canthaxanthin (B1668269), zeaxanthin (B1683548), and adonixanthin. nih.govnih.gov The stereospecificity of the CrtS enzyme from X. dendrorhous is crucial for producing the desired (R,R) configuration. oup.com

In other organisms, such as bacteria and algae, these steps are typically catalyzed by two separate enzymes: a β-carotene 3,3'-hydroxylase (CrtZ) and a β-carotene 4,4'-ketolase (CrtW or BKT). nih.govnih.gov The order of these reactions can vary, with some pathways proceeding through zeaxanthin (hydroxylation first) and others through canthaxanthin (ketolation first). nih.govnih.gov However, for the specific production of this compound, the enzymatic machinery of X. dendrorhous provides a direct and stereospecific route. oup.com

| Enzyme | Gene (in X. dendrorhous) | Substrate | Product | Reaction Type |

|---|---|---|---|---|

| Phytoene Synthase | crtYB | Geranylgeranyl Pyrophosphate (GGPP) | Phytoene | Condensation nih.gov |

| Phytoene Desaturase | crtI | Phytoene | Lycopene | Desaturation nih.gov |

| Lycopene Cyclase | crtYB | Lycopene | β-Carotene | Cyclization nih.gov |

| Astaxanthin Synthase (Cytochrome P450) | crtS | β-Carotene | (3R,3'R)-Astaxanthin | Hydroxylation & Ketolation nih.gov |

Stereospecific Hydroxylation and Ketolation of Beta-Carotene

Role of Beta-Carotene Hydroxylase (CrtR-b/CrtZ)

Beta-carotene hydroxylase, encoded by the crtZ gene or designated as CrtR-b, is a crucial enzyme responsible for introducing hydroxyl (-OH) groups at the C3 and C3' positions of the β-ionone rings of carotenoids. nih.govresearchgate.net This hydroxylation is a critical step in the formation of xanthophylls, including astaxanthin. The enzyme can act on β-carotene to produce β-cryptoxanthin (monohydroxylated) and subsequently zeaxanthin (dihydroxylated). researchgate.net

In many bacteria, CrtZ is a bifunctional enzyme that can hydroxylate the β-ionone ring regardless of whether a keto group is present at the C4 position. researchgate.net This means it can convert canthaxanthin to astaxanthin via the intermediate adonirubin. researchgate.net The efficiency and substrate specificity of CrtZ can vary significantly between different species, which influences the final profile of carotenoids produced. nih.govmdpi.com In the context of this compound synthesis, the hydroxylase activity is often part of a multi-functional enzyme or works in concert with a ketolase. For instance, in Haematococcus pluvialis, which produces the (3S,3'S) isomer, a specific β-carotene hydroxylase (CHY) is involved. nih.gov In organisms producing the (R,R) form, this activity is typically integrated into the function of astaxanthin synthase.

Role of Beta-Carotene Ketolase (BKT)

Beta-carotene ketolase, also known as β-carotene C-4 oxygenase and encoded by the bkt or crtW gene, catalyzes the introduction of a keto (=O) group at the C4 and C4' positions of the β-ionone rings. nih.govresearchgate.net This is the defining step that converts carotenes into ketocarotenoids like astaxanthin. The enzyme acts on β-carotene to form echinenone (monoketo derivative) and then canthaxanthin (diketo derivative). nih.gov

The substrate specificity of BKT can differ among organisms. For example, the BKT from Haematococcus pluvialis can convert β-carotene to canthaxanthin but does not efficiently use zeaxanthin as a substrate. nih.gov In contrast, the CrtW ketolase from bacteria like Paracoccus sp. can act on both hydroxylated and non-hydroxylated substrates. nih.gov Overexpression of BKT genes has been a common strategy in metabolic engineering to increase the production of astaxanthin in various host organisms. mdpi.com The balance between the ketolase (BKT/CrtW) and hydroxylase (CrtZ) activities is critical, as an imbalance can lead to the accumulation of intermediate products like canthaxanthin or zeaxanthin, thereby reducing the final astaxanthin yield. nih.govresearchgate.net

Astaxanthin Synthase (CrtS) Activity and Specificity

In the yeast Xanthophyllomyces dendrorhous, the synthesis of (3R,3'R)-astaxanthin from β-carotene is primarily catalyzed by a single, bifunctional enzyme called astaxanthin synthase, encoded by the crtS gene. mdpi.comnih.gov This enzyme is a member of the cytochrome P450 family and is unique because it possesses both β-carotene ketolase and β-carotene hydroxylase activities. nih.govmdpi.com

The CrtS enzyme sequentially converts β-carotene into astaxanthin. The proposed mechanism involves the enzyme first catalyzing the 4-ketolation of β-carotene, followed by 3-hydroxylation. mdpi.com This bifunctional nature is distinct from many bacteria and algae where two separate enzymes (CrtZ and CrtW/BKT) perform these reactions. nih.govmdpi.com For its activity, CrtS requires a partner protein, a cytochrome P450 reductase (encoded by the crtR gene), which provides the necessary electrons for the oxygenation reactions. mdpi.comresearchgate.net Studies have shown that the absence of CrtR prevents astaxanthin synthesis, leading to the accumulation of β-carotene. mdpi.com Overexpression of the crtS gene in X. dendrorhous has been shown to significantly increase astaxanthin production, indicating its crucial role in the pathway. nih.govnih.gov

Genetic Regulation of this compound Biosynthesis in Model Organisms

The production of this compound is a tightly regulated process involving the coordinated expression of several genes. The yeast Xanthophyllomyces dendrorhous serves as a primary model organism for studying the genetics of (3R,3'R)-astaxanthin synthesis. nih.gov

Gene Cluster Identification and Expression Profiles

In many carotenoid-producing microorganisms, the genes responsible for the biosynthesis pathway are organized into a gene cluster, which facilitates their co-regulation. In bacteria such as Paracoccus haeundaensis, the carotenogenic genes crtW, crtZ, crtY, crtI, crtB, and crtE are found together in a cluster. nih.gov

In the yeast X. dendrorhous, the key genes for astaxanthin synthesis include those for the precursor pathway (crtE for GGPP synthase, and crtYB for phytoene synthase and lycopene cyclase) and the final conversion steps (crtI for phytoene desaturase, and the crucial crtS for astaxanthin synthase and crtR for its reductase partner). mdpi.comnih.govf1000research.com Research has shown that enhancing the transcription level of the crtS gene not only increases the conversion of intermediates but also leads to the upregulation of other related genes in the pathway, such as crtE, crtYB, and crtI. nih.gov This suggests a coordinated regulatory network controlling the metabolic flux towards astaxanthin. Genome sequencing of astaxanthin-producing yeasts like Rhodotorula mucilaginosa has also identified these core putative genes (CrtE, CrtYB, CrtI, CrtS, CrtR), providing a basis for molecular characterization and genetic engineering. f1000research.comf1000research.com

Comparative Biosynthetic Strategies for Different Astaxanthin Stereoisomers

Astaxanthin has two chiral centers at the C3 and C3' positions, leading to three possible stereoisomers: (3R,3'R), (3S,3'S), and the meso form (3R,3'S). nih.govnih.gov The stereoisomer produced is determined by the specific enzymatic machinery of the source organism.

(3R,3'R)-Astaxanthin: The yeast Xanthophyllomyces dendrorhous (Phaffia rhodozyma) exclusively synthesizes the (3R,3'R) isomer. nih.govnih.gov Its unique biosynthetic strategy relies on the bifunctional cytochrome P450 enzyme, astaxanthin synthase (CrtS), which performs both ketolation and hydroxylation. mdpi.com

(3S,3'S)-Astaxanthin: The microalga Haematococcus pluvialis is the primary natural source of the (3S,3'S) stereoisomer. nih.govnih.gov Its biosynthetic pathway is different from that of X. dendrorhous, utilizing two distinct enzymes: a β-carotene ketolase (BKT) and a β-carotene hydroxylase (CHY or CrtR-b). nih.gov The stereospecificity of the hydroxylase is responsible for producing the (S) configuration at the C3 and C3' positions.

Meso-(3R,3'S)-Astaxanthin and Mixed Isomers: Synthetic astaxanthin, produced from petrochemical sources, is a mixture of all three stereoisomers in a characteristic ratio of approximately 1:2:1 for (3R,3'R), (3R,3'S), and (3S,3'S), respectively. nih.govresearchgate.net This non-biological process lacks the stereospecificity of the enzymes found in natural producers. Some bacteria, like Paracoccus carotinifaciens, can produce a mix of isomers, but often predominantly the (3R,3'R) form. nih.gov

The different biosynthetic origins result in products with distinct stereoisomer profiles, which is a critical factor as the biological activities of the isomers can vary. nih.govnih.gov

Table of Key Enzymes in Astaxanthin Biosynthesis

| Enzyme Name | Gene(s) | Function | Common Organisms |

|---|---|---|---|

| Beta-Carotene Hydroxylase | crtZ, chy, crtR-b | Adds hydroxyl (-OH) groups at C3 and C3' positions | Bacteria, Haematococcus pluvialis |

| Beta-Carotene Ketolase | bkt, crtW | Adds keto (=O) groups at C4 and C4' positions | Bacteria, Haematococcus pluvialis |

| Astaxanthin Synthase | crtS | Bifunctional: performs both ketolation and hydroxylation | Xanthophyllomyces dendrorhous |

| Cytochrome P450 Reductase | crtR | Electron donor required for CrtS activity | Xanthophyllomyces dendrorhous |

| Phytoene Synthase / Lycopene Cyclase | crtYB | Key enzyme in the precursor pathway leading to β-carotene | Xanthophyllomyces dendrorhous |

Biotechnological Production and Metabolic Engineering of R,r Astaxanthin

Strategies for Enhanced Biosynthesis in Native Producers

Native producers of astaxanthin (B1665798), primarily the microalga Haematococcus pluvialis and the yeast Xanthophyllomyces dendrorhous (formerly Phaffia rhodozyma), are the main commercial sources of natural astaxanthin. jmb.or.kr Research has focused on optimizing their culture conditions to maximize yield.

Optimization of Fermentation Conditions for (R,R)-Astaxanthin Yield

The cultivation of native astaxanthin producers is typically a two-stage process. nih.gov The first, or "green" stage, focuses on accumulating biomass under optimal growth conditions. nih.govnih.gov The second, or "red" stage, involves inducing stress to trigger astaxanthin accumulation. nih.govnih.gov

Key parameters optimized during the green stage include nutrient composition, particularly nitrogen and carbon sources, and light intensity. nih.gov For H. pluvialis, a light intensity of 25–50 μmol m⁻² s⁻¹ is generally suitable for growth. frontiersin.org The addition of ferrous sulfate (B86663) has been shown to increase biomass concentration in H. pluvialis. nih.gov

In the red stage, various stressors are applied to induce astaxanthin biosynthesis. High light intensity is a primary induction factor. jmb.or.krjmb.or.kr For instance, increasing light intensity from 2000 lx to 5000 lx can induce astaxanthin accumulation. nih.gov However, excessively high light can also lead to photoinhibition and cell damage. jmb.or.kr Temperature also plays a crucial role, with studies showing that controlling daytime and nighttime temperatures can significantly boost biomass and astaxanthin productivity. nih.gov The carbon source is also a critical factor; for example, sodium acetate (B1210297) has been reported to improve cell productivity in H. pluvialis. nih.gov

| Organism | Cultivation Stage | Optimized Parameter | Effect on Yield |

| Haematococcus pluvialis | Green Stage | Light Intensity | 25–50 μmol m⁻² s⁻¹ supports optimal growth frontiersin.org |

| Haematococcus pluvialis | Green Stage | Nutrient | Addition of ferrous sulfate increased biomass by 37% nih.gov |

| Haematococcus pluvialis | Red Stage | Light Intensity | Increasing from 2000 lx to 5000 lx induces astaxanthin accumulation nih.gov |

| Haematococcus pluvialis | Red Stage | Carbon Source | 30 mM sodium acetate improved cell productivity nih.gov |

| Haematococcus pluvialis | Red Stage | Temperature | Controlled temperatures led to a 5-fold increase in biomass and 2.9-fold increase in astaxanthin productivity nih.gov |

Precursor Feeding and Metabolic Flux Redirection

Enhancing the supply of precursors for astaxanthin biosynthesis is a key strategy to improve yields. The biosynthesis of astaxanthin begins with the mevalonate (B85504) pathway, which produces isoprenoid precursors. plantae.org In engineered Saccharomyces cerevisiae, overexpressing the gene for GGPP synthase (BTS1) increased the production of the precursor geranylgeranyl pyrophosphate (GGPP), leading to a 22-fold increase in β-carotene, a direct precursor to astaxanthin. nih.gov

Metabolic flux can be redirected towards astaxanthin production by modulating competing pathways. annualreviews.org In Yarrowia lipolytica, a negative correlation between cell growth and astaxanthin production was observed, suggesting that redirecting carbon flux from central carbon metabolism towards the mevalonate pathway and lipid metabolism can enhance astaxanthin synthesis. researchgate.netnih.govresearcher.life This redirection can be achieved by down-regulating genes involved in cell biomass production. researchgate.netnih.gov For example, transcriptomic analysis of a high-astaxanthin-producing Y. lipolytica strain revealed elevated carbon flux through lipid metabolism and acetyl-CoA and mevalonate supply, while it was restrained in the central carbon metabolism. nih.gov

Role of Stress Induction in this compound Accumulation

Stress conditions are potent inducers of astaxanthin accumulation in native producers like H. pluvialis. jmb.or.kre-algae.org These stressors include high light intensity, nutrient starvation (especially nitrogen), and salinity. jmb.or.krfrontiersin.orgjmb.or.kr Under such conditions, H. pluvialis transitions from a green, motile vegetative state to a red, non-motile cyst stage, accumulating large amounts of astaxanthin. nih.gove-algae.org

High light stress is a well-documented inducer. frontiersin.org Light intensities exceeding 100 μmol m⁻² s⁻¹ typically trigger astaxanthin synthesis. frontiersin.org The combination of high light and nitrogen starvation is particularly effective in boosting astaxanthin production. jmb.or.krjmb.or.kr Studies have shown that high light synergizes with nitrogen starvation to stimulate astaxanthin biosynthesis. jmb.or.kr For instance, under nitrogen starvation, the highest astaxanthin level achieved was 1.64 times higher than the control group. jmb.or.kr

The accumulation of astaxanthin is a protective mechanism against oxidative stress caused by these environmental challenges. tandfonline.commaine.edu Stress conditions lead to an increase in reactive oxygen species (ROS), which can cause cellular damage. maine.edualga.cz Astaxanthin, with its potent antioxidant properties, helps to neutralize these ROS. maine.edunih.gov The synthesis of astaxanthin and other secondary carotenoids is considered a survival strategy for microalgae under photo-oxidative stress. tandfonline.com In fact, astaxanthin accumulation has been shown to protect photosynthetic activities and reduce cell mortality under stress. tandfonline.com Mechanical stress has also been shown to induce astaxanthin accumulation in H. pluvialis. rsc.org

| Stressor | Organism | Effect | Research Finding |

| High Light Intensity | Haematococcus pluvialis | Induces astaxanthin biosynthesis | Light intensity >100 μmol m⁻² s⁻¹ triggers accumulation frontiersin.org |

| Nitrogen Starvation | Haematococcus pluvialis | Enhances astaxanthin content | Yields 1.64 times higher astaxanthin than control jmb.or.kr |

| High Light + Nitrogen Starvation | Haematococcus pluvialis | Synergistic effect on astaxanthin production | High light has a greater effect on yield, while nitrogen starvation enhances content per biomass jmb.or.krjmb.or.kr |

| Oxidative Stress (ROS) | Haematococcus pluvialis | Triggers protective astaxanthin accumulation | Astaxanthin neutralizes ROS and reduces cell damage tandfonline.commaine.edumaine.edunih.gov |

| Mechanical Stress | Haematococcus pluvialis | Induces astaxanthin accumulation | ~9 times more astaxanthin compared to no stress condition rsc.org |

Metabolic Engineering Approaches for this compound Production

Metabolic engineering offers a promising alternative for producing astaxanthin in non-native, or heterologous, hosts that are often easier and more cost-effective to cultivate than native producers.

Gene Overexpression and Pathway Reconstruction

A common strategy involves reconstructing the astaxanthin biosynthetic pathway in well-characterized microbial hosts like Saccharomyces cerevisiae and Escherichia coli. nih.govnih.gov This is achieved by introducing and overexpressing the necessary genes, primarily those encoding β-carotene ketolase (CrtW) and β-carotene hydroxylase (CrtZ), which convert β-carotene into astaxanthin. nih.govhep.com.cn

In S. cerevisiae, the introduction of CrtW and CrtZ genes from various bacterial and microalgal sources has successfully led to astaxanthin production. hep.com.cnmdpi.com For example, expressing CrtW from Brevundimonas vesicularis and CrtZ from Alcaligenes sp. in a β-carotene-producing yeast strain resulted in an astaxanthin yield of 3.1 mg/g dry cell weight (DCW). hep.com.cn Further optimization, such as strengthening the promoter of the crtZ gene, increased the yield to 4.5 mg/g DCW. hep.com.cn High-density fed-batch fermentation of this engineered strain achieved a titer of 81.0 mg/L, the highest reported in yeast at the time. hep.com.cn

Similarly, in E. coli, introducing the astaxanthin biosynthesis pathway has been successful. nih.gov Balancing the expression levels of crtW and crtZ is crucial for maximizing the conversion of β-carotene to astaxanthin. researchgate.netcjnmcpu.com Engineering efforts have focused on screening for the most efficient enzyme variants and optimizing their expression. nih.gov

Enzyme Engineering for Improved Specificity and Activity in this compound Synthesis

The efficiency of this compound synthesis is often limited by the catalytic activity and substrate preference of key enzymes, particularly β-carotene ketolase (CrtW or BKT) and β-carotene hydroxylase (CrtZ). nih.gov Enzyme engineering strategies, including directed evolution and fusion enzyme construction, have been employed to overcome these limitations. nih.gov

A significant challenge in microbial astaxanthin production is the accumulation of intermediates like canthaxanthin (B1668269) and zeaxanthin (B1683548), which reduces the final astaxanthin yield. nih.gov To address this, researchers have explored the fusion of CrtZ and CrtW enzymes. A study demonstrated that a fusion enzyme of CrtZ and CrtW connected by a flexible linker (2 X GGGGS peptides) significantly reduced the accumulation of these intermediates in Saccharomyces cerevisiae. nih.gov Compared to the control strain expressing separate enzymes, the fusion enzyme strategy led to a 7-fold and 14-fold reduction in zeaxanthin and canthaxanthin, respectively, while increasing astaxanthin production by 1.6 times. nih.gov

Directed evolution of this fusion enzyme, using techniques like error-prone PCR, has yielded further improvements. nih.gov By combining beneficial mutations (L95S + I206L), the astaxanthin content was increased by 3.8 times compared to the control strain. nih.gov Structural analysis suggested that these mutations altered the interaction between the substrate and the enzyme's active site, thereby enhancing catalytic activity. nih.gov

In another approach, protein engineering was used to improve the activity of the rate-limiting enzyme OBKT, resulting in a 34% increase in astaxanthin production. mdpi.com Furthermore, a structure-guided protein engineering approach was used to modify lycopene (B16060) cyclase to eliminate substrate inhibition by lycopene, a key precursor in the pathway. mdpi.com

The selection of enzymes from different microbial sources is also a critical aspect. For instance, the β-carotene ketolases and hydroxylases from various marine bacteria have been tested for efficient astaxanthin production in Corynebacterium glutamicum. mdpi.com The combination of CrtW and CrtZ from Fervidobacterium pelagi in a β-carotene producing strain of C. glutamicum resulted in astaxanthin as the main carotenoid. mdpi.com

Table 1: Impact of Enzyme Engineering on this compound Production

| Engineering Strategy | Host Organism | Key Improvement | Reference |

|---|---|---|---|

| Fusion of CrtZ and CrtW | Saccharomyces cerevisiae | Reduced intermediates, 1.6x increase in astaxanthin | nih.gov |

| Directed Evolution of Fusion Enzyme (L95S + I206L) | Saccharomyces cerevisiae | 3.8x increase in astaxanthin | nih.gov |

| Protein Engineering of OBKT | Not Specified | 34% improvement in astaxanthin production | mdpi.com |

| Heterologous Expression of F. pelagi CrtW and CrtZ | Corynebacterium glutamicum | Astaxanthin as the main carotenoid produced | mdpi.com |

Synthetic Biology Applications in this compound Biomanufacturing

Synthetic biology offers powerful tools for the design and construction of artificial pathways for this compound production in various host organisms. researchgate.net This approach involves the assembly of genes from different sources to create novel metabolic routes. tandfonline.com

A key strategy is to introduce the astaxanthin biosynthesis pathway into non-carotenogenic microbes like Escherichia coli, Saccharomyces cerevisiae, and Yarrowia lipolytica. researchgate.netmdpi.com This typically involves the heterologous expression of genes encoding β-carotene ketolase (CrtW) and β-carotene hydroxylase (CrtZ), which convert the precursor β-carotene to astaxanthin. mdpi.com The biosynthesis of astaxanthin in bacteria and algae from β-carotene is mediated by these two enzymes. nih.gov

The choice and combination of these enzymes are crucial for high-yield production. For example, in E. coli, the combination of CrtW from Brevundimonas sp. SD212 and CrtZ from Pantoea sp. has been shown to be effective. nih.gov In S. cerevisiae, high astaxanthin production has been achieved with combinations of a mutant BKT from Haematococcus pluvialis and CrtZ from H. pluvialis, or CrtW from Brevundimonas vesicularis and CrtZ from Agrobacterium aurantiacum. nih.gov In Y. lipolytica, the combination of CrtZ from Paracoccus sp. and CrtW from H. pluvialis has been reported to be successful. nih.gov

Fine-tuning the expression of these genes is also critical. In Corynebacterium glutamicum, varying the translation initiation rates of crtW and crtZ genes through different ribosome binding sites, spacing, and start codons was used to balance their expression for efficient astaxanthin production. mdpi.com

Furthermore, constructing fusion enzymes of CrtZ and CrtW has been shown to be an effective strategy to increase the efficiency of the pathway by reducing the diffusion of undesirable intermediates. nih.gov A fusion construct of CrtZ from a plant source and CrtW from Brevundimonas sp. SD212 resulted in a 1.4-fold increase in astaxanthin levels when expressed in E. coli. nih.gov

Genome editing technologies, particularly CRISPR/Cas9, have revolutionized the precision engineering of microbial strains for enhanced this compound production. researchgate.netd-nb.info These tools allow for targeted gene knockouts, insertions, and modifications to optimize the metabolic flux towards astaxanthin. d-nb.info

CRISPR/Cas9 has been successfully applied in the green microalga Chlamydomonas reinhardtii to create a tailored carotenoid pathway for astaxanthin bioproduction. mdpi.com By knocking out the lycopene ε-cyclase (LCYE) gene, the metabolic flux was redirected away from the competing α-carotene biosynthesis pathway, thereby increasing the availability of β-carotene for astaxanthin synthesis. This resulted in the accumulation of astaxanthin without negatively impacting cellular fitness. mdpi.com

Base editing, a more precise form of genome editing that allows for single-base changes without creating double-strand breaks, is also an emerging tool. researchgate.netbwise.kr Cytosine base editors (CBEs) and adenine (B156593) base editors (ABEs) can be used to introduce specific mutations to fine-tune enzyme activity or regulate gene expression. researchgate.net

In addition to gene knockouts, CRISPR-based technologies can be used for gene activation (CRISPRa) or interference (CRISPRi) to modulate the expression of endogenous genes. bwise.kr For example, CRISPRi has been used in Nannochloropsis oceanica to reduce the transcript levels of certain genes, while CRISPRa has been used to increase gene expression and improve growth. bwise.kr These techniques offer precise control over the metabolic network to enhance the production of this compound.

Omics Technologies for Systems-Level Understanding

Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides valuable insights into the gene regulatory networks governing this compound biosynthesis. d-nb.infonih.gov By comparing the transcriptomes of high- and low-producing strains or cells under different conditions, researchers can identify key genes and pathways involved in astaxanthin accumulation. d-nb.inforesearchsquare.com

In the microalga Haematococcus pluvialis, transcriptomic analysis revealed that under stress conditions (like high light or nutrient deprivation) that induce astaxanthin production, genes involved in the methylerythritol 4-phosphate (MEP) pathway, which supplies the precursors for carotenoid synthesis, are significantly upregulated. nih.govfrontiersin.org Specifically, genes encoding enzymes like 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and isopentenyl diphosphate (B83284) (IPP) isomerase are upregulated. nih.govnih.gov

Furthermore, the expression of genes directly involved in the conversion of β-carotene to astaxanthin, such as β-carotene ketolase (BKT) and β-carotene hydroxylase (CRT-B), is also significantly increased. nih.govnih.gov Transcriptomic studies in Chromochloris zofingiensis under nitrogen deprivation showed that astaxanthin biosynthesis was stimulated while lutein (B1675518) biosynthesis was impaired, leading to the accumulation of astaxanthin at the expense of primary carotenoids. d-nb.info

Comparative transcriptome analysis between different cell types of H. pluvialis has also been conducted. Non-motile cells, which have a higher capacity for astaxanthin accumulation, showed upregulation of genes related to astaxanthin biosynthesis, lipid biosynthesis, and photosynthesis compared to akinetes. researchsquare.com These analyses help to identify potential gene targets for metabolic engineering to improve astaxanthin yields. d-nb.info

Table 2: Upregulated Genes in Astaxanthin Production Identified by Transcriptomics

| Organism | Condition | Upregulated Genes/Pathways | Reference |

|---|---|---|---|

| Haematococcus pluvialis | High Light / Salicylic Acid | TCA cycle, Pentose phosphate (B84403) pathway, Astaxanthin biosynthesis genes (e.g., bkt) | nih.gov |

| Chromochloris zofingiensis | Nitrogen Deprivation | Astaxanthin biosynthesis pathway | d-nb.info |

| Haematococcus pluvialis | Blue Light | ipi (IPP isomerase) | nih.gov |

| Haematococcus pluvialis (non-motile cells) | Photoinduction | Astaxanthin biosynthesis, Lipid biosynthesis, Photosynthesis | researchsquare.com |

Metabolomics, the comprehensive analysis of all metabolites in a biological system, is a powerful tool for understanding the metabolic state of a cell during this compound production. researchgate.netresearchgate.net By profiling the changes in intermediates and co-factors, researchers can identify metabolic bottlenecks and uncover regulatory mechanisms. nih.gov

In Haematococcus pluvialis, metabolomic profiling during astaxanthin accumulation induced by high light revealed significant changes in various metabolites. researchgate.net This includes increases in cytoprotective metabolites like sucrose, proline, and glutamic acid, whose precursors are intermediates of the Calvin cycle and the TCA cycle. researchgate.net This suggests that these central metabolic pathways provide the necessary building blocks and energy for astaxanthin synthesis and cellular protection under stress. researchgate.net

Integrative analysis of metabolomics and transcriptomics data can provide a more holistic view of the cellular response. In rainbow trout fed with astaxanthin, combined metabolomic and transcriptomic analyses revealed that dietary astaxanthin influences lipid and amino acid metabolism, which in turn affects antioxidant capacity and immunity. frontiersin.org

Metabolomic studies in H. pluvialis under nitrogen starvation have shown a dramatic shift in carotenoid composition, with astaxanthin becoming the dominant carotenoid. nih.gov This is accompanied by changes in fatty acid and carbohydrate metabolism, highlighting the interconnectedness of these pathways. nih.gov The data from such studies can be used to build metabolic models to test hypotheses about carbon partitioning and identify targets for metabolic engineering. nih.gov

Advanced Analytical Methodologies for R,r Astaxanthin Characterization

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are indispensable for resolving the complex mixture of astaxanthin (B1665798) isomers, including geometric (cis/trans) and optical (enantiomeric) forms. High-Performance Liquid Chromatography (HPLC) and its advanced variants, such as Ultra-High Performance Liquid Chromatography (UHPLC), are the primary methods, complemented by Thin-Layer Chromatography (TLC) for screening purposes.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer and Geometric Isomer Resolution

HPLC is the gold standard for separating and quantifying astaxanthin isomers due to its high resolution, sensitivity, and versatility. The separation of stereoisomers, particularly enantiomers, relies heavily on the choice of chiral stationary phases and the optimization of mobile phase systems.

The separation of astaxanthin's optical isomers, including the (R,R) form, necessitates the use of chiral stationary phases (CSPs). These phases are designed to interact stereoselectively with enantiomers, leading to differential retention times.

Polysaccharide-Based CSPs: Cellulose-based chiral stationary phases, such as Chiralcel OD-RH (cellulose-tris-3,5-dimethylphenyl-carbamate), have demonstrated effectiveness in the enantioselective separation of astaxanthin under reversed-phase conditions nih.gov. More recently, Chiralpak IC columns have been successfully employed for the efficient separation of astaxanthin stereoisomers, showcasing good loading capacity and chiral recognition abilities nih.govnih.govrsc.orgspkx.net.cnejbiotechnology.info.

Pirkle-Type CSPs: Pirkle-type stationary phases, including those based on L-leucine and D-phenylglycine derivatives, have also been investigated for astaxanthin enantioseparation nih.govscience.govnih.gov. The Sumichiral OA-2000 column, featuring a Pirkle covalent D-phenylglycine chiral stationary phase, is noted for its ability to separate configurational isomers of astaxanthin science.govopenagrar.de. However, studies have indicated potential variability in reproducibility between different columns of the same type, and significant differences between columns from different manufacturers, highlighting the importance of careful column selection and validation nih.gov.

Table 1: Common Chiral Stationary Phases for Astaxanthin Stereoisomer Separation

| Chiral Stationary Phase (CSP) Type | Manufacturer/Brand Example | Key Features | Relevant to (R,R)-Astaxanthin Separation | References |

| Polysaccharide-based (Cellulose derivatives) | Chiralcel OD-RH | Cellulose-tris-3,5-dimethylphenyl-carbamate; effective under reversed-phase conditions. | Yes | nih.gov |

| Polysaccharide-based | Chiralpak IC | High loading capacity, good chiral recognition ability; used with specific mobile phases. | Yes | nih.govnih.govrsc.orgspkx.net.cnejbiotechnology.info |

| Pirkle-type (Covalent Bonding) | Sumichiral OA-2000 | Pirkle covalent D-phenylglycine; used for separating configurational isomers. | Yes | science.govnih.govopenagrar.de |

| Pirkle-type (Covalent Bonding) | Pirkle covalent L-leucine | Investigated for enantioseparation; potential reproducibility issues noted. | Yes | nih.govnih.gov |

The selection and optimization of the mobile phase are critical for achieving efficient separation of astaxanthin stereoisomers. The mobile phase composition influences polarity, elution strength, and selectivity.

Reversed-Phase Systems: For polysaccharide-based CSPs like Chiralcel OD-RH, reversed-phase conditions using methanol (B129727) have been effective nih.gov. For Chiralpak IC columns, mixtures of methanol and methyl tert-butyl ether (MTBE) (e.g., 90:10, v/v) have been reported for stereoisomer separation nih.govrsc.org. Another effective system for chiral separation involves MTBE and acetonitrile (B52724) (e.g., 35:65, v/v) spkx.net.cnejbiotechnology.info.

Solvent Mixtures: Various solvent mixtures are employed in HPLC for astaxanthin analysis, including combinations of methanol, acetonitrile, dichloromethane, and water, often with gradient elution to resolve geometric and optical isomers ulpgc.esasianpubs.orgresearchgate.net. The choice of protic solvents like methanol is often favored over aprotic solvents like acetonitrile for certain chiral analyses researchgate.net.

Modifiers: The addition of mobile phase modifiers, such as acidic components, can significantly impact enantioseparation researchgate.net.

Table 2: Mobile Phase Systems for Astaxanthin Stereoisomer Separation

| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | References |

| Chiralcel OD-RH | Methanol (under reversed-phase conditions) | Not specified | Not specified | nih.gov |

| Chiralpak IC | Methanol–Methyl tert-butyl ether (90:10, v/v) | 3.06 | Not specified | nih.govrsc.org |

| Chiralpak IC | Methyl tert-butyl ether–acetonitrile (35:65, v/v) | 1.0 | 470 | spkx.net.cnejbiotechnology.info |

| ZORBAX SB-C18 | Acetonitrile (60%) – tert-butyl-methyl-ether (40%) | 1.0 | 476 | nih.gov |

| C18 | Methanol/H₂O (92.5:7.5, v/v) | Not specified | Not specified | researchgate.net |

| C18 | Water:methanol:dichloromethane:acetonitrile (4.5:28:22:45.5) | 1.0 | 476 | researchgate.net |

Detection plays a crucial role in identifying and quantifying astaxanthin isomers. Diode Array Detectors (DAD) and Mass Spectrometry (MS), often coupled with HPLC (HPLC-DAD-MS), provide complementary information.

Diode Array Detection (DAD): DAD allows for the acquisition of full UV-Vis spectra of eluting compounds, aiding in peak identification and purity assessment based on characteristic absorption maxima ulpgc.esmdpi.comresearchgate.netnih.gov. Different geometric isomers can sometimes be distinguished by subtle spectral differences lcms.cz.

Mass Spectrometry (MS): MS detection, particularly LC-MS and LC-MS/MS, offers enhanced selectivity and specificity. It confirms the molecular weight of astaxanthin and its derivatives, and tandem MS (MS/MS) can provide structural information, helping to differentiate coeluting isomers and impurities nih.govulpgc.esresearchgate.netnih.gov. LC-QTOF-MS is particularly useful for identifying various astaxanthin mono- and diesters researchgate.netnih.gov.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

UHPLC represents an advancement over conventional HPLC, offering faster analysis times, improved resolution, and increased sensitivity. This is achieved through the use of columns packed with smaller particles (< 2 µm) and specialized high-pressure delivery systems ulpgc.es. The lower viscosity of supercritical CO₂ as a mobile phase component in UHPLC systems also contributes to faster flow rates and enhanced separation efficiency for non-polar analytes like astaxanthin lcms.cz. UHPLC coupled with PDA and MS detectors (UHPLC-PDA-MS) is employed for detailed analysis of astaxanthin and its esters nih.govplos.org.

Thin-Layer Chromatography (TLC) for Qualitative and Quantitative Screening

TLC remains a valuable technique for the qualitative and quantitative screening of astaxanthin, particularly in complex matrices like dietary supplements. It offers a rapid, cost-effective, and simple approach for initial assessments.

Methodology: A common TLC method involves using Silica gel 60 F254 plates as the stationary phase and a mobile phase mixture of methanol: ethyl acetate (B1210297): 1,4-dioxane (B91453) (1:3:6, v/v/v). Densitometric detection is typically performed at around 460 nm researchgate.netmdpi.com.

Performance: Validation studies have demonstrated good linearity, precision, and accuracy for TLC methods, with reported limits of detection (LOD) and quantification (LOQ) suitable for screening researchgate.netmdpi.com. For instance, an LOD of 0.85 ng/μL and LOQ of 2.57 ng/μL were reported for astaxanthin using TLC researchgate.net.

Applications: TLC is useful for obtaining a rapid overview of carotenoids present in a sample and can be used in conjunction with HPLC for a more comprehensive analysis hku.hk.

Table 3: TLC Method Parameters for Astaxanthin Screening

| Stationary Phase | Mobile Phase (v/v/v) | Detection Wavelength (nm) | Rf Value (Astaxanthin) | LOD (ng/μL) | LOQ (ng/μL) | References |

| Silica gel 60 F254 | Methanol: Ethyl acetate: 1,4-dioxane (1:3:6) | 460 | 0.90 | 0.85 | 2.57 | researchgate.netmdpi.com |

| Silica gel 60 | Petroleum ether: Diethyl ether: Acetone (75:15:10) | 450 | 0.21 | 0.011 | 0.036 | mdpi.com |

Flow Cytometry for Intracellular Astaxanthin Quantification

Flow cytometry is a powerful technique for analyzing cellular properties at a single-cell level, and it is applicable to the quantification of fluorescent molecules like astaxanthin within cells. Astaxanthin's conjugated polyene structure confers intrinsic fluorescence, allowing for its detection and measurement in biological samples without the need for exogenous labeling. The process typically involves exciting astaxanthin molecules within cells using specific laser wavelengths and detecting the emitted fluorescence through designated optical filters. Quantification is commonly achieved by measuring the Mean Fluorescence Intensity (MFI) of cell populations or by comparing fluorescence signals to calibrated standards. This method enables the assessment of intracellular astaxanthin accumulation and the heterogeneity of its distribution among cells. While many studies focus on naturally occurring astaxanthin isomers, the principle of detecting and quantifying intracellular fluorescence applies equally to synthetic or isolated stereoisomers such as this compound. Research findings using flow cytometry for astaxanthin characterization often report a significant increase in cellular fluorescence intensity in cells treated with the carotenoid, directly correlating with its uptake and intracellular concentration. This allows for comparative studies on the cellular fate and accumulation of different astaxanthin forms.

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to understanding the molecular structure, purity, and behavior of this compound.

UV/Visible Absorption Spectroscopy for Purity and Concentration Assessment

UV/Visible (UV/Vis) absorption spectroscopy is a primary technique for the quantitative analysis and initial purity assessment of astaxanthin. Due to its extended conjugated π-electron system, astaxanthin exhibits strong absorption bands in the visible region of the electromagnetic spectrum. In non-polar solvents like hexane, astaxanthin typically displays three main absorption peaks, with the longest wavelength maximum (λmax) situated around 470 nm, accompanied by shoulders or secondary peaks near 445 nm and 498 nm. The precise λmax values and spectral shape are influenced by the solvent polarity, concentration, and the aggregation state of the astaxanthin molecules. For instance, in more polar solvents like ethanol, the peaks may shift slightly to longer wavelengths.

The purity of an astaxanthin sample can be reliably assessed by examining the spectral profile. A pure sample will present a characteristic spectrum with well-defined peak ratios, whereas the presence of impurities or degradation products often leads to altered peak shapes, broadening, or the appearance of new absorption bands. Concentration determination relies on the Beer-Lambert Law (A = εbc), where 'A' is absorbance, 'ε' is the molar extinction coefficient, 'b' is the path length, and 'c' is the concentration. The molar extinction coefficient for astaxanthin at its λmax is a well-established value, enabling accurate quantification of the compound. For this compound, its UV/Vis spectrum is expected to closely resemble that of other astaxanthin stereoisomers, making this technique invaluable for its quantitative analysis.

Table 1: Representative UV/Visible Absorption Maxima of Astaxanthin

| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |

| Hexane | 445 | 470 | 498 |

| Ethanol | 446 | 473 | 500 |

Note: Values are approximate and can vary based on experimental conditions and specific isomer purity.

Circular Dichroism (CD) Spectroscopy for Chirality and Aggregate Structure Elucidation

Circular Dichroism (CD) spectroscopy is a critical technique for determining the stereochemical configuration of chiral molecules and for investigating their aggregation behavior. Astaxanthin possesses two chiral centers at the C3 and C3' positions, leading to the existence of three stereoisomers: (3S,3'S), (3R,3'R), and the meso form (3R,3'S). The (3S,3'S) isomer, which is the most common naturally occurring form, exhibits a distinct CD spectrum characterized by a negative Cotton effect, typically observed as a negative absorption band around 495-500 nm in suitable solvents. In contrast, its enantiomer, the (3R,3'R)-Astaxanthin, displays an enantiomeric CD spectrum with a positive Cotton effect at a similar wavelength. The meso isomer, being achiral, does not produce a significant CD signal in this region. Therefore, CD spectroscopy provides a definitive method for distinguishing between the (R,R) and (S,S) enantiomers of astaxanthin based on the sign of their Cotton effects.

Furthermore, CD spectroscopy is highly sensitive to the formation of molecular aggregates. Changes in the CD spectrum, such as shifts in peak positions, changes in intensity, or the appearance of new bands, can indicate the formation of specific supramolecular structures or exciton (B1674681) coupling between astaxanthin molecules. Research findings often demonstrate that aggregated forms of astaxanthin exhibit altered CD spectra compared to monomeric forms, offering insights into how stereochemistry influences aggregation propensity and the resulting supramolecular architectures.

Table 2: Circular Dichroism (CD) Spectral Features of Astaxanthin Stereoisomers

| Stereoisomer | CD Cotton Effect (approx. wavelength) | Sign |

| (3S,3'S)-Astaxanthin | 495-500 nm | Negative |

| (3R,3'R)-Astaxanthin | 495-500 nm | Positive |

| (3R,3'S)-Astaxanthin (Meso) | No significant signal | N/A |

Note: CD spectra are highly dependent on solvent and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation and assignment of organic molecules, including stereoisomers like this compound. Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms, revealing characteristic signals for the various methyl, methylene, methine, and olefinic protons within the astaxanthin molecule. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) complements this by mapping the carbon skeleton, identifying quaternary carbons, olefinic carbons, and carbonyl carbons. The chemical shifts and coupling constants obtained from ¹H and ¹³C NMR spectra are highly specific to the molecular structure and can be used to confirm the identity and purity of this compound.

For stereochemical analysis, particularly for differentiating between enantiomers like this compound and (S,S)-Astaxanthin, NMR can be employed using chiral shift reagents or by analyzing spectra of derivatives formed with chiral auxiliaries. These methods induce differential chemical shifts for enantiomers. Additionally, Nuclear Overhauser Effect Spectroscopy (NOESY NMR) provides crucial information about through-space proximity of protons. While NOESY doesn't directly assign absolute stereochemistry without reference standards or prior knowledge, it helps confirm relative stereochemistry and conformational aspects, which are vital for complete structural characterization and validation of synthetic routes. Research findings often detail the comprehensive assignment of specific proton and carbon signals for astaxanthin, enabling the confirmation of its basic structure and identification of any structural modifications or impurities.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Astaxanthin (in CDCl₃)

| Proton/Carbon Type | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |

| Methyl Groups (C1, C1') | ~1.0-1.5 | ~10-30 |

| Allylic Protons | ~1.8-2.2 | ~30-45 |

| Olefinic Protons (Vinyl) | ~5.0-7.0 | ~125-150 |

| Carbonyl Carbon (C4, C4') | N/A | ~180-190 |

Note: Specific assignments are complex and depend on the exact isomer and experimental conditions. This table provides general ranges.

Raman Spectroscopy for Vibrational Fingerprinting and Intermolecular Interactions

Raman spectroscopy is a vibrational spectroscopic technique that provides a unique molecular fingerprint, highly sensitive to molecular structure, conformation, and intermolecular interactions. Astaxanthin, with its conjugated polyene backbone and terminal hydroxyl groups, exhibits characteristic Raman-active vibrational modes. These include strong bands associated with the stretching of C=C bonds within the conjugated system, C-C single bond stretches, C-H bending modes, and C=O stretching vibrations. The specific positions and intensities of these Raman bands are influenced by the extent of conjugation, molecular symmetry, and the presence of specific functional groups.

For astaxanthin stereoisomers, subtle differences in their vibrational modes might be detectable by Raman spectroscopy, although distinguishing enantiomers solely by Raman might require advanced analysis or comparison with known spectra. Raman spectroscopy is particularly valuable for studying intermolecular interactions, such as hydrogen bonding or π-π stacking, as these interactions can perturb the vibrational frequencies and intensities of the molecule. Research findings often highlight the utility of Raman spectroscopy in identifying astaxanthin in various matrices and in characterizing its aggregation state. Different aggregation patterns can lead to distinct changes in the Raman spectrum, such as band shifts or the emergence of new features, providing insights into the molecular packing and interactions.

Table 4: Characteristic Raman Peak Wavenumbers (cm⁻¹) for Astaxanthin

| Vibrational Mode Description | Wavenumber (cm⁻¹) |

| C=C Stretch (conjugated polyene) | ~1520 |

| C-C Stretch (polyene chain) | ~1150 |

| C-H Bending | ~1000-1050 |

| C=C Stretch (less conjugated/ring) | ~1600-1650 |

| C=O Stretch | ~1630-1660 |

Note: Peak positions can vary depending on the aggregation state and environment.

Fluorescence Spectroscopy for Photophysical Property Analysis

Fluorescence spectroscopy is a sensitive technique for probing the photophysical properties of fluorescent molecules like astaxanthin. Astaxanthin absorbs light in the visible region and subsequently emits fluorescence, typically in the orange-red part of the spectrum. The fluorescence emission spectrum is a characteristic property, with emission maxima often observed between 550-590 nm, though this can vary significantly depending on the solvent and aggregation state. The excitation spectrum generally mirrors the absorption spectrum.

Key photophysical parameters that can be determined include the fluorescence quantum yield (ΦF), which quantifies the efficiency of fluorescence emission, and the fluorescence lifetime (τ), which represents the average time a molecule remains in the excited state before emitting a photon. These parameters are highly sensitive to the molecular environment, including solvent polarity, viscosity, and the presence of quenchers or aggregators. For astaxanthin stereoisomers, their intrinsic fluorescence properties might differ slightly, although the primary spectral features are largely conserved. However, aggregation can significantly alter fluorescence, often leading to quenching or spectral shifts. Research findings utilize fluorescence spectroscopy to study the excited-state dynamics of astaxanthin, its interaction with biological membranes, and its photostability. Analyzing the fluorescence decay kinetics can also provide valuable insights into the excited-state processes occurring within the molecule.

Table 5: Representative Fluorescence Properties of Astaxanthin

| Property | Value (Approximate) | Notes |

| Emission Maxima (nm) | 570-590 | Solvent and aggregation dependent |

| Quantum Yield (ΦF) | 0.2 - 0.4 | In non-polar solvents; varies widely |

| Fluorescence Lifetime (τ) | ~1-2 ns | Highly sensitive to environment |

Note: These values are representative and can vary significantly based on experimental conditions and the specific astaxanthin form.

Compound Names Mentioned:

this compound

(3S,3'S)-Astaxanthin

(3R,3'R)-Astaxanthin

(3R,3'S)-Astaxanthin (Meso)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structural features of astaxanthin and its derivatives. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly employed to generate charged astaxanthin molecules, typically as protonated adducts ([M+H]⁺) or other adduct ions, allowing for accurate mass-to-charge ratio (m/z) determination nih.govulpgc.es. The molecular formula of astaxanthin is C₄₀H₅₂O₄, with a theoretical monoisotopic mass of approximately 596.3916 Da nih.gov.

MS/MS (tandem mass spectrometry) provides further structural insights by fragmenting precursor ions and analyzing the resulting fragment ions. This fragmentation pattern is highly informative, particularly for identifying astaxanthin esters. In astaxanthin esters, the fragmentation is often dominated by the loss of the attached fatty acid chain, yielding characteristic fragment ions that reveal the nature of the esterified fatty acids nih.govacs.org. For instance, the loss of a C18:0 fatty acid from an astaxanthin monoester would result in a fragment ion corresponding to astaxanthin minus the mass of stearic acid nih.gov. High-resolution MS, such as LC-QTOF-MS, offers high mass accuracy (typically within 5 ppm), enabling the unambiguous identification of astaxanthin and its various esterified forms based on precise mass measurements and characteristic fragmentation pathways nih.gov.

| Analyte/Feature | Observed m/z (Da) | Ion Type | Fragmentation/Deduction | Reference |

| Astaxanthin (free form) | 597.3938 | [M+H]⁺ | Protonated molecular ion | nih.gov |

| Astaxanthin (free form) | 579.3840 | [M-H₂O+H]⁺ | Loss of water from protonated molecular ion | nih.gov |

| Astaxanthin (free form) | 597.3903 | [M+H]⁺ | Protonated molecular ion | nih.gov |

| Astaxanthin (fragment) | 147.1163 | Fragment | Dehydrated terminal ring with cleavage at 7,8 bond | nih.gov |

| Astaxanthin (free form) | 597.39430 | [M+H]⁺ | Protonated molecular ion | acs.org |

| Astaxanthin (fragment) | 579.38586 | Fragment | Loss of water from parent molecule | acs.org |

| Astaxanthin monoester (e.g., C18:0) | 863.6554 | [M+H]⁺ | Protonated molecular ion | nih.gov |

| Astaxanthin monoester (e.g., C18:0) | 579.3840 | [M-FA+H]⁺ | Loss of fatty acid (e.g., C18:0) from protonated ion | nih.gov |

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic arrangement of molecules, including astaxanthin stereoisomers diamond.ac.ukresearchgate.netresearchgate.net. By analyzing the diffraction pattern of X-rays passing through a crystallized sample, researchers can reconstruct the molecule's structure with high resolution. This method is crucial for understanding the subtle conformational differences between astaxanthin stereoisomers and how these differences impact their properties and interactions.

| Conformer/Structure | End Ring Twist Angle (°) | Polyene Chain Planarity | Key Structural Features | Reference |

| Astaxanthin Diacetate (s-cis) | -49.0(5) | Twisted | End rings twisted out of polyene plane; similar to unbound astaxanthin and β,β-carotene. | researchgate.net |

| Astaxanthin Diacetate (s-trans) | ~0 | Coplanar | End rings coplanar with polyene chain; more similar to protein-bound astaxanthin. | researchgate.net |

| (3S,3′S)-7,8-didehydroastaxanthin | ~0 | Coplanar | End rings almost coplanar with polyene chain; s-cis conformation of end rings. | researchgate.net |

| (3S,3′S)-7,8,7′,8′-tetradehydroastaxanthin | ~0 | Coplanar | End rings almost coplanar with polyene chain; s-trans conformation of end rings. | researchgate.net |

| Astaxanthin (synthetic, mixture of isomers) | -42.6(5) to -50.4(3) | Varied | Centrosymmetric molecules, disordered end rings, potential C-H...O hydrogen bonds to keto groups. | researchgate.netresearchgate.net |

| Astaxanthin bound to β-crustacyanin (inferred from studies) | Elongated chromophore | Planar | Elongation due to 6-s-trans planar structure, hydrogen bonding to keto groups, close interactions between AX molecules. | nih.govdiamond.ac.uk |

Non-Invasive Quantification Methods

Accurate and efficient quantification of astaxanthin, particularly in complex biological matrices like microalgal cultures, is essential for research and industrial applications. Traditional methods, such as High-Performance Liquid Chromatography (HPLC), while highly accurate, are often invasive, time-consuming, and require extensive sample preparation jyu.fibiorxiv.orgresearchgate.net. The development of non-invasive quantification methods is therefore highly desirable to enable real-time monitoring and process optimization.

Hyperspectral Imaging with Machine Learning for In Situ Analysis

Hyperspectral Imaging (HSI) combined with machine learning (ML) offers a promising approach for the non-invasive, in situ quantification of astaxanthin in microalgal suspensions jyu.fibiorxiv.orgresearchgate.net. HSI captures spectral information across a wide range of wavelengths, providing detailed data on the biochemical composition of the sample. Machine learning algorithms, such as Convolutional Neural Networks (CNNs), can then process this spectral data to build predictive models for astaxanthin content jyu.fibiorxiv.org.

Studies have demonstrated the efficacy of this combined approach. For instance, a 1-dimensional CNN model trained on reflectance hyperspectral data of Haematococcus pluvialis cultures was able to predict astaxanthin content with a low average prediction error of 5.9% for samples cultured under similar conditions jyu.fibiorxiv.org. This performance significantly outperformed traditional linear regression models. However, the accuracy can be affected by variations in cultivation conditions, leading to higher prediction errors (e.g., 32.9%) jyu.fi. Techniques like transfer learning, involving partial retraining of the model, can mitigate these effects, reducing the prediction error to approximately 8.2% jyu.fi. The effectiveness of these ML-based HSI models is highly dependent on the quality and representativeness of the training dataset, ensuring it captures the variability inherent in the target samples jyu.firesearchgate.net. This technology has the potential to revolutionize the monitoring of astaxanthin accumulation in real-time, reducing costs and improving efficiency in microalgae cultivation and other applications.

| Method | Application | Model Type | Prediction Error (Same Conditions) | Prediction Error (Different Conditions) | Reference |

| Hyperspectral Imaging (HSI) + CNN | Astaxanthin quantification in H. pluvialis | 1D CNN | 5.9% | 32.9% | jyu.fibiorxiv.org |

| HSI + CNN with Transfer Learning | Astaxanthin quantification in H. pluvialis | 1D CNN | - | 8.2% | jyu.fi |

| HSI + ML (general) | Lipid concentration in Scenedesmus obliquus | Various ML | - | - | researchgate.net |

| Hyperspectral Indices + ML | Chlorophyll content in maize | Matern 5/2 GPR | R²=0.71 (Train) | R²=0.79 (Validation) | frontiersin.org |

Molecular and Cellular Mechanisms of R,r Astaxanthin Action

Antioxidant Mechanisms at the Molecular and Subcellular Levels

(R,R)-Astaxanthin's robust antioxidant capacity is a cornerstone of its mechanism of action. This carotenoid effectively neutralizes reactive oxygen species (ROS) through several distinct yet complementary pathways, thereby protecting cellular components from oxidative damage.

Numerous studies have demonstrated that astaxanthin (B1665798) possesses potent antioxidant capabilities, including a quenching effect on singlet oxygen and powerful scavenging effects on superoxide, hydrogen peroxide, and hydroxyl radicals mdpi.comunibo.it.

This compound exhibits exceptional efficacy in quenching singlet oxygen (¹O₂), a highly reactive and damaging form of oxygen. Research has shown that the singlet oxygen quenching constant of astaxanthin is significantly higher than that of vitamin E cas.cneurekalert.org. In fact, some studies have reported astaxanthin's singlet oxygen quenching activity to be up to 6,000 times greater than that of Vitamin C, 800 times that of Coenzyme Q10, and 550 times that of green tea catechins cyanotech.com. This remarkable quenching ability is attributed to the conjugated polyene chain within the astaxanthin molecule, which can absorb the energy from singlet oxygen and dissipate it as heat, thus returning the singlet oxygen to its less reactive triplet state researchgate.net.

The quenching of singlet oxygen by carotenoids like astaxanthin is mediated by energy transfer between the electrophilic singlet oxygen and the polyene backbone mdpi.comnih.gov. Generally, the longer the conjugated chain, the higher the singlet oxygen quenching activity mdpi.comnih.gov.

| Antioxidant | Relative Singlet Oxygen Quenching Efficacy |

| This compound | High |

| Vitamin E | Lower |

| Vitamin C | Significantly Lower |

| Coenzyme Q10 | Significantly Lower |

| Green Tea Catechins | Significantly Lower |

Beyond its effects on singlet oxygen, this compound is also a potent scavenger of other detrimental ROS, including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH) mdpi.comunibo.it. Astaxanthin has been demonstrated to be an efficient scavenger of superoxide anions nih.govjst.go.jp. Studies have shown that astaxanthin can protect against hydrogen peroxide-induced oxidative stress in various cell types researchgate.netnih.gov. It has been observed to reduce intracellular ROS levels in cells exposed to hydrogen peroxide researchgate.netnih.govnih.gov. Furthermore, research indicates that astaxanthin has a potent scavenging capability against hydroxyl radicals in aqueous solutions nih.govjst.go.jp. The ability of astaxanthin to neutralize these radicals is crucial, as they can inflict significant damage on DNA, proteins, and lipids.

The mechanism of free radical scavenging by astaxanthin is thought to involve electron transfer, radical adduct formation, and hydrogen atom transfer mdpi.comnih.gov.

This compound is highly effective at preventing lipid peroxidation, a destructive chain reaction that damages cellular membranes. Its unique molecular structure, with polar hydroxyl and keto groups at each end of the nonpolar polyene chain, allows it to span the lipid bilayer nih.gov. This orientation enables astaxanthin to trap radicals both at the surface and within the interior of the membrane, thereby interrupting the propagation of lipid peroxidation jst.go.jpnih.gov.

The inhibitory effect of astaxanthin on mitochondrial lipid peroxidation has been shown to be stronger than that of alpha-tocopherol nih.gov. Studies have demonstrated that astaxanthin can significantly inhibit lipid peroxidation in biological membranes and protect them from oxidative injury mdpi.comunibo.itnih.gov. Its ability to protect against lipid peroxidation is a key aspect of its cytoprotective effects mdpi.comunibo.it.

| Feature | This compound |

| Location in Membrane | Spans the lipid bilayer |

| Radical Trapping | Both at the surface and within the membrane |

| Efficacy vs. α-tocopherol | Stronger inhibitor of mitochondrial lipid peroxidation |

The detoxification of free radicals by this compound involves sophisticated electron transfer processes. The polyene chain of astaxanthin can donate an electron to a free radical, neutralizing it and forming a more stable astaxanthin radical cation researchgate.netnih.gov. This radical cation is resonance-stabilized and can be subsequently reduced back to its original state, allowing a single astaxanthin molecule to participate in multiple radical detoxification cycles researchgate.net.

Two primary routes for astaxanthin-mediated singlet oxygen detoxification have been proposed. One pathway involves the formation of a complex between astaxanthin and singlet oxygen, followed by direct electron transfer from astaxanthin to singlet oxygen, leading to the formation of radicals and the eventual conversion of singlet oxygen to its unreactive triplet form researchgate.net. The other pathway involves a two-step transfer of both an electron and a proton from astaxanthin to singlet oxygen, forming hydrogen peroxide which is then removed by peroxidase enzymes researchgate.net.

Direct Reactive Oxygen Species (ROS) Scavenging Properties

Modulation of Intracellular Signaling Pathways

In addition to its direct antioxidant activities, this compound can influence cellular function by modulating various intracellular signaling pathways. This modulation can affect processes such as inflammation, apoptosis, and the cellular stress response.